Boc-(R)-alpha-(4-chloro-benzyl)-proline
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Description
Boc-(R)-alpha-(4-chloro-benzyl)-proline is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-®-alpha-(4-chloro-benzyl)-proline is a complex compound that has been found to interact with certain enzymes in the body. The primary targets of this compound appear to be the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes. This interaction can lead to changes in the structure and function of the enzymes, potentially altering their ability to break down proteins . .
Biochemical Pathways
The biochemical pathways affected by Boc-®-alpha-(4-chloro-benzyl)-proline are primarily those involved in protein digestion and absorption. By interacting with trypsin enzymes, the compound can influence the breakdown of dietary proteins into their constituent amino acids . These amino acids are then absorbed by the body and used in a variety of physiological processes.
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Boc-®-alpha-(4-chloro-benzyl)-proline’s action are largely dependent on its interactions with trypsin enzymes. By inhibiting these enzymes, the compound could potentially affect the digestion and absorption of proteins, leading to changes in the body’s amino acid levels . .
Action Environment
The action, efficacy, and stability of Boc-®-alpha-(4-chloro-benzyl)-proline can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the compound’s stability and its ability to interact with trypsin enzymes . Additionally, factors such as temperature and the presence of other compounds can also influence its action and efficacy.
Properties
IUPAC Name |
(2R)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYZUJACZSDOIE-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375950 |
Source
|
Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-49-1 |
Source
|
Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.